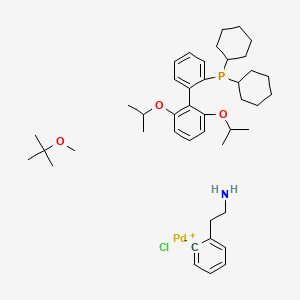
RuPhos Pd G1 methyl t-Butyl Ether Adduct
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RuPhos Pd G1 Methyl t-Butyl Ether Adduct involves the coordination of palladium with RuPhos ligand and phenethylamine chloride in the presence of methyl t-butyl ether. The reaction typically occurs under mild conditions, ensuring the formation of a stable adduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain the purity and yield of the product. The compound is then purified and crystallized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
RuPhos Pd G1 Methyl t-Butyl Ether Adduct is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig amination
- Heck reaction
- Hiyama coupling
- Negishi coupling
- Sonogashira coupling
- Stille coupling
- Suzuki-Miyaura coupling
Common Reagents and Conditions
The compound is activated under normal reaction conditions, often at or below room temperature. Common reagents used in these reactions include halides, amines, and organometallic reagents .
Major Products Formed
The major products formed from these reactions are typically complex organic molecules with carbon-carbon or carbon-nitrogen bonds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
RuPhos Pd G1 Methyl t-Butyl Ether Adduct has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic synthesis reactions, enabling the formation of complex molecules.
Biology: Facilitates the synthesis of biologically active compounds, aiding in drug discovery and development.
Medicine: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals, polymers, and materials science
Mechanism of Action
The mechanism of action of RuPhos Pd G1 Methyl t-Butyl Ether Adduct involves the formation of an active palladium (0) species. This species is generated through the deprotonation of the adduct, which then participates in the catalytic cycle of cross-coupling reactions. The palladium (0) species facilitates the formation of carbon-carbon and carbon-nitrogen bonds by coordinating with the reactants and enabling their transformation into the desired products .
Comparison with Similar Compounds
Similar Compounds
- BrettPhos Pd G1 Methyl t-Butyl Ether Adduct
- XPhos Pd G1
- RuPhos Pd G2
- RuPhos Pd G3
- RuPhos Pd G4
Uniqueness
RuPhos Pd G1 Methyl t-Butyl Ether Adduct is unique due to its high stability and efficiency in catalyzing a wide range of cross-coupling reactions. Its ability to operate under mild conditions and its compatibility with various substrates make it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C43H65ClNO3PPd |
|---|---|
Molecular Weight |
816.8 g/mol |
IUPAC Name |
chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine |
InChI |
InChI=1S/C30H43O2P.C8H10N.C5H12O.ClH.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;9-7-6-8-4-2-1-3-5-8;1-5(2,3)6-4;;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-4H,6-7,9H2;1-4H3;1H;/q;-1;;;+2/p-1 |
InChI Key |
FINPLSBBDVRBPA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CC(C)(C)OC.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12053989.png)
![13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12053997.png)
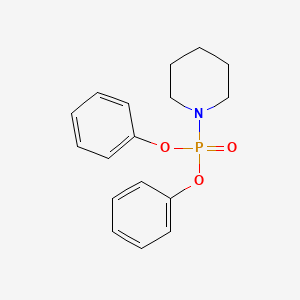

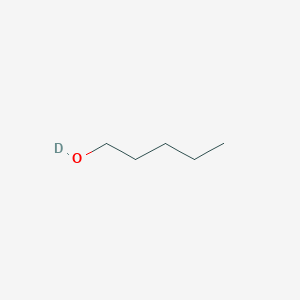

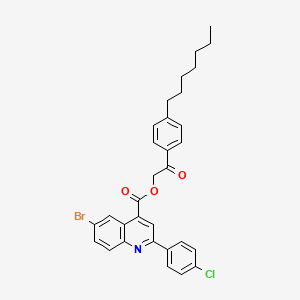
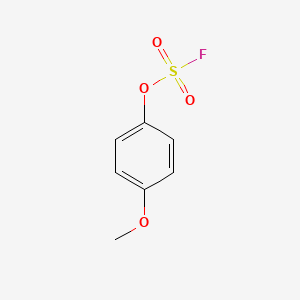

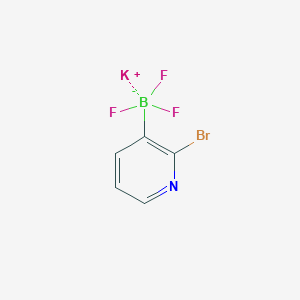

![4-[4-(4-bromophenyl)-5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12054055.png)
![Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I)](/img/structure/B12054061.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12054067.png)
